Isoindolin-2-ol
Overview
Description
Isoindolin-2-ol is a heterocyclic organic compound that features a fused benzopyrrole ring system It is a derivative of isoindoline, which is a fully reduced member of the isoindole family
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindolin-2-ol can be synthesized through several methods. One common approach involves the reduction of isoindoline-N-oxides. Another method includes the dehydration of isoindoline derivatives. Additionally, this compound can be prepared by the reaction of donor-acceptor cyclopropanes with primary amines under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and phase-transfer agents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can convert this compound to other reduced forms of isoindoline.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include isoindolinone derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .
Scientific Research Applications
Isoindolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: this compound derivatives have shown potential as bioactive compounds with antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing pharmaceuticals targeting specific biological pathways.
Industry: This compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of isoindolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Isoindolin-2-ol can be compared with other similar compounds, such as:
Isoindoline: A fully reduced form of isoindole, known for its stability and use in organic synthesis.
Isoindolinone: An oxidized derivative of isoindoline, commonly used in pharmaceutical research.
Phthalimide: A related compound with applications in the synthesis of dyes and pigments.
This compound is unique due to its specific chemical structure, which allows for diverse reactivity and applications in various fields .
Properties
IUPAC Name |
2-hydroxy-1,3-dihydroisoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCYGTZYZLOKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720193 | |
Record name | 1,3-Dihydro-2H-isoindol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42772-99-6 | |
Record name | 1,3-Dihydro-2H-isoindol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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